6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features This compound contains a brominated methoxyphenyl group, a nitro group, and a tetrahydropyrimidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitro Group Introduction: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetrahydropyrimidine-Dione Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the tetrahydropyrimidine-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The brominated methoxyphenyl group may also contribute to its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Shares the brominated methoxyphenyl group but differs in the core structure.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a brominated methoxyphenyl group but lacks the nitro group and tetrahydropyrimidine-dione core.
Uniqueness
6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a brominated methoxyphenyl group, a nitro group, and a tetrahydropyrimidine-dione core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBDADWHHJHAT-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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